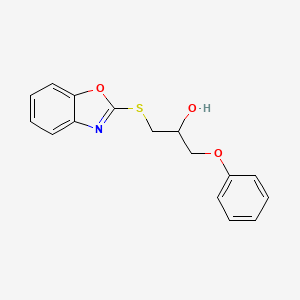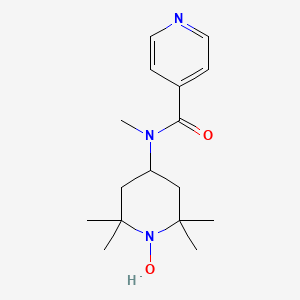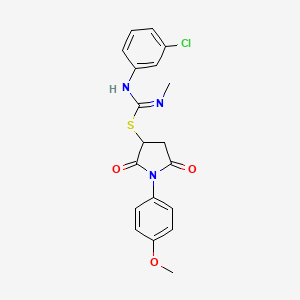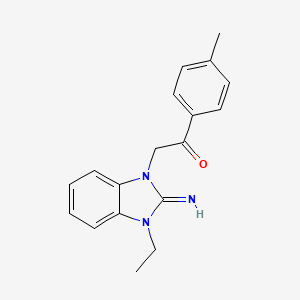
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of FeCl3 as a catalyst in an aerobic oxidation reaction, with toluene as the solvent at 110°C for 24 hours, yielding the desired product in varying yields depending on the substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like FeCl3, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.
Cyclization: Cyclization reactions can be catalyzed by acids or bases, leading to the formation of cyclic derivatives.
Common reagents and conditions used in these reactions include FeCl3, NaBH4, halogens, and various catalysts under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other benzoxazole derivatives, which are important in the development of new materials and catalysts.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol involves its interaction with various molecular targets and pathways. It is believed to act as a GABA-A receptor agonist, inhibiting neurotransmitter release and increasing GABA levels in the brain. Additionally, it inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties. The compound also affects mitochondrial respiration and sterol content, leading to its antifungal and antimicrobial effects .
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol can be compared with other benzoxazole derivatives, such as:
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: Exhibits similar anticonvulsant and antidepressant properties.
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone: Known for its antifungal activity against Candida strains.
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone: Displays significant antimicrobial properties.
The uniqueness of this compound lies in its broad spectrum of applications and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C16H15NO3S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H15NO3S/c18-12(10-19-13-6-2-1-3-7-13)11-21-16-17-14-8-4-5-9-15(14)20-16/h1-9,12,18H,10-11H2 |
InChI Key |
DZGQVAMDVYYOKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSC2=NC3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11522962.png)
![1-[(7-methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11522965.png)
![2-[(4-Fluoronaphthyl)methylthio]benzoxazole](/img/structure/B11522970.png)
![3-bromo-N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11522978.png)
![3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11522984.png)


![4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B11523004.png)
![Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate](/img/structure/B11523005.png)

![N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B11523024.png)
![Ethyl 6-[(diethylamino)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11523032.png)
![(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11523035.png)

